5-(4-Bromophenyl)pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
887973-73-1 |
|---|---|
Molecular Formula |
C12H8BrNO |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
5-(4-bromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H |
InChI Key |
ODDJTWWBSRURCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)C=O)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of 5 4 Bromophenyl Pyridine 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the atomic connectivity and spatial arrangement can be constructed.
Proton (¹H) NMR Spectroscopic Analysis of Aromatic and Aldehyde Protons
The ¹H NMR spectrum of 5-(4-Bromophenyl)pyridine-3-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton and the protons on the two aromatic rings. The aldehyde proton is typically the most deshielded, appearing as a singlet in the downfield region, generally between 9.5 and 10.5 ppm, due to the strong electron-withdrawing nature of the carbonyl group.
The protons of the pyridine (B92270) ring will display characteristic shifts and coupling patterns. The proton at the C2 position is expected to be the most downfield of the pyridine protons, likely appearing as a doublet around 9.0-9.2 ppm. The proton at the C6 position would also be a doublet in a similar region, while the proton at the C4 position would appear as a triplet or a more complex multiplet at a slightly more shielded position, typically around 8.2-8.5 ppm.
The 4-bromophenyl ring protons will present as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the bromine atom (H2'/H6') and the protons meta to the bromine atom (H3'/H5') will give rise to these two signals, typically in the range of 7.5-7.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Pyridine H2 | 9.0 - 9.2 | Doublet |
| Pyridine H6 | 8.8 - 9.0 | Doublet |
| Pyridine H4 | 8.2 - 8.5 | Triplet/Multiplet |
| Bromophenyl H2'/H6' | 7.6 - 7.8 | Doublet |
| Bromophenyl H3'/H5' | 7.5 - 7.7 | Doublet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis of Skeletal Carbons and Functional Groups
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-200 ppm.
The carbon atoms of the pyridine and bromophenyl rings will appear in the aromatic region of the spectrum, generally between 120 and 160 ppm. The carbons directly attached to the nitrogen atom in the pyridine ring (C2 and C6) will be the most deshielded among the ring carbons. The carbon bearing the bromine atom (C4') will show a characteristic shift, and its intensity may be reduced due to the quadrupolar effect of the bromine nucleus. The ipso-carbon of the bromophenyl ring attached to the pyridine ring (C1') and the pyridine carbon attached to the bromophenyl ring (C5) will also have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | 190 - 200 |
| Pyridine C2 | 150 - 155 |
| Pyridine C6 | 148 - 152 |
| Pyridine C3 | 135 - 140 |
| Pyridine C5 | 138 - 142 |
| Pyridine C4 | 125 - 130 |
| Bromophenyl C1' | 135 - 140 |
| Bromophenyl C4' | 120 - 125 |
| Bromophenyl C2'/C6' | 128 - 132 |
| Bromophenyl C3'/C5' | 130 - 134 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Correlation
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H2 with H4, and H4 with H6) and between the adjacent protons on the bromophenyl ring (H2'/H6' with H3'/H5').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon in the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the link between the two aromatic rings and the position of the aldehyde group. For instance, the aldehyde proton would show a correlation to the C3 carbon of the pyridine ring. Protons on one ring would show correlations to the ipso-carbon of the other ring, confirming the C5-C1' bond.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Identification of Characteristic Vibrational Modes of the Carbaldehyde Moiety (C=O stretch)
The most prominent feature in the IR spectrum of an aldehyde is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic aldehydes, this band typically appears in the region of 1680-1715 cm⁻¹. The conjugation of the carbonyl group with the pyridine ring in this compound is expected to shift this absorption to a lower wavenumber within this range. In the Raman spectrum, the C=O stretch is also observable, though it is generally weaker than in the IR spectrum.
Analysis of Aromatic Ring Vibrations and Halogen Substituent Effects
The IR and Raman spectra will also display a series of bands corresponding to the C-H and C=C stretching and bending vibrations of the pyridine and bromophenyl rings.
Aromatic C-H stretching: These vibrations typically occur above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands, often of medium to weak intensity, are expected in the 1400-1600 cm⁻¹ region.
C-H in-plane and out-of-plane bending: These vibrations appear in the fingerprint region (below 1400 cm⁻¹) and are characteristic of the substitution pattern of the aromatic rings.
C-Br stretching: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹. The presence of this heavy halogen atom can also influence the frequencies of other vibrational modes in the bromophenyl ring.
The combination of these spectroscopic techniques provides a comprehensive and detailed structural elucidation of this compound, confirming the connectivity and substitution pattern of this complex heterocyclic molecule.
Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone analytical technique for the characterization of novel compounds, providing precise information on molecular weight and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₁₂H₈BrNO, the theoretical exact mass can be calculated for its protonated form, [M+H]⁺. This experimental value is then compared against the calculated mass, with a match within a narrow tolerance (typically < 5 ppm) confirming the molecular formula.
The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak. In HRMS, two distinct peaks of similar intensity, separated by approximately 2 Da, would be observed for the [M+H]⁺ ion, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This isotopic signature serves as a definitive marker for the presence of a single bromine atom in the structure.
| Ion Formula | Isotope | Calculated m/z |
| [C₁₂H₉⁷⁹BrNO]⁺ | ⁷⁹Br | 261.98620 |
| [C₁₂H₉⁸¹BrNO]⁺ | ⁸¹Br | 263.98415 |
This interactive table presents the calculated exact masses for the protonated molecular ions of this compound containing the two major bromine isotopes.
Electron Impact (EI) ionization or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent molecule. The fragmentation pattern of this compound is dictated by its constituent functional groups: an aromatic aldehyde, a pyridine ring, and a bromophenyl moiety.
Common fragmentation pathways for aromatic aldehydes include the initial loss of a hydrogen radical (H•) to form a stable acylium ion [M-1]⁺, or the loss of the entire formyl group as a carbon monoxide molecule and a hydrogen radical [M-29]⁺. miamioh.edulibretexts.org The brominated phenyl-pyridine core is relatively stable, leading to a prominent molecular ion peak. Further fragmentation can involve the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br), or the cleavage of the C-C bond connecting the two aromatic rings. The presence of bromine influences fragmentation, and ions retaining the bromine atom will exhibit the characteristic M/M+2 isotopic pattern. nih.gov
Proposed Key Fragmentation Pathways:
α-Cleavage: Loss of a hydrogen radical from the aldehyde group to form the [M-H]⁺ ion.
Loss of Carbon Monoxide: Subsequent fragmentation of the [M-H]⁺ ion through the loss of a neutral CO molecule.
Loss of Formyl Radical: Cleavage of the C-CHO bond to yield an [M-CHO]⁺ ion.
Loss of Bromine: Cleavage of the C-Br bond to form an [M-Br]⁺ ion.
| Fragmentation Event | Lost Fragment | Proposed Fragment Structure | Expected m/z (for ⁷⁹Br) |
| Hydrogen Radical Loss | H• | [C₁₂H₇BrNO]⁺ | 260.0 |
| Formyl Radical Loss | •CHO | [C₁₁H₇BrN]⁺ | 232.0 |
| Bromine Radical Loss | •Br | [C₁₂H₈NO]⁺ | 182.1 |
| CO loss (from [M-H]⁺) | CO | [C₁₁H₇BrN]⁺ | 232.0 |
This interactive table outlines the primary fragmentation pathways and the corresponding mass-to-charge ratios for this compound.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, revealing precise details about its conformation, bond parameters, and the nature of its intermolecular interactions that dictate the crystal packing.
Single-crystal X-ray diffraction analysis would yield precise coordinates for each atom in the asymmetric unit. From this data, intramolecular features such as bond lengths, bond angles, and torsion angles are determined with high precision. For this compound, key structural parameters would include the C=O and C-H bond lengths of the aldehyde, the C-N-C and C-C-C angles within the pyridine ring, and the C-Br bond length.
A critical conformational feature is the dihedral angle between the planes of the pyridine and the 4-bromophenyl rings. Due to potential steric hindrance, these rings are not expected to be perfectly coplanar. nih.govnih.gov The degree of twist is defined by the C-C-C-C torsion angle across the inter-ring bond. Similarly, the aldehyde group may be twisted slightly out of the plane of the pyridine ring, a conformation described by the C-C-C-O torsion angle. nih.gov
| Parameter | Atom Connections | Typical Value | Description |
| Bond Length | C=O (aldehyde) | ~1.21 Å | Carbonyl double bond |
| Bond Length | C-Br | ~1.90 Å | Carbon-Bromine bond |
| Bond Length | C-C (inter-ring) | ~1.49 Å | Single bond between the two rings |
| Bond Angle | C-C-C (in rings) | ~120° | Internal angle of aromatic rings |
| Bond Angle | C-C=O (aldehyde) | ~124° | Angle involving the carbonyl group |
| Dihedral Angle | C-C-C-C | Variable | Defines the twist between the two rings |
This interactive table presents expected values for key bond lengths and angles in this compound based on data from analogous structures.
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. Understanding this supramolecular architecture is crucial for predicting the material's physical properties. For this compound, several types of interactions are anticipated.
Weak C—H···O hydrogen bonds are expected, where the aldehyde oxygen atom acts as a hydrogen bond acceptor and aromatic C-H groups act as donors. nih.gov Similarly, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor for C-H donors. These interactions can link molecules into one-, two-, or three-dimensional networks.
Furthermore, the two aromatic rings (pyridine and bromophenyl) can engage in π–π stacking interactions. nih.gov These interactions, which involve the face-to-face or offset stacking of the rings, are significant in stabilizing the crystal packing. The geometry of these interactions, including the inter-planar distance and centroid-to-centroid offset, would be determined from the crystal structure.
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bonding | Aromatic C-H | Aldehyde O | Chains or sheets |
| Hydrogen Bonding | Aromatic C-H | Pyridine N | Linking adjacent molecules |
| π–π Stacking | Pyridine Ring | Bromophenyl Ring | Parallel-displaced or T-shaped stacks |
| Halogen Bonding | C-Br | Pyridine N or Aldehyde O | Directional interaction involving bromine |
This interactive table summarizes the potential supramolecular interactions that govern the crystal packing of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The spectrum of this compound is expected to be characterized by absorption bands arising from transitions involving the π-electrons of the conjugated aromatic system and the non-bonding electrons on the oxygen and nitrogen atoms.
The primary electronic transitions anticipated are:
π → π* transitions: These high-intensity absorptions result from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the extensive conjugated system spanning the bromophenyl and pyridine rings. beilstein-journals.orgmdpi.com
n → π* transitions: These are typically lower in energy and intensity compared to π → π* transitions. They involve the excitation of a non-bonding electron (from the carbonyl oxygen or pyridine nitrogen) to a π* antibonding orbital. researchgate.net The carbonyl group's n → π* transition often appears as a distinct shoulder or a separate band at a longer wavelength.
The solvent environment can influence the position and intensity of these absorption bands. Polar solvents may cause a shift in the wavelength of maximum absorbance (λmax) for n → π* transitions.
| Transition Type | Orbitals Involved | Associated Chromophore | Expected Wavelength Region |
| π → π | π → π | Phenyl-Pyridine System | 250-300 nm (High Intensity) |
| n → π | n → π | Carbonyl Group (C=O) | >300 nm (Low Intensity) |
| n → π | n → π | Pyridine Nitrogen | ~270-280 nm (Low Intensity, often obscured) |
This interactive table details the expected electronic transitions for this compound and the regions of the UV-Vis spectrum where they are likely to appear.
Absorption Characteristics of the Conjugated System
Solvatochromic Studies and Solvent Effects on Electronic Spectra
Specific solvatochromic studies detailing the effects of different solvents on the electronic spectra of this compound have not been located in publicly accessible research. Solvatochromism refers to the shift in the position of UV-Vis absorption bands as the polarity of the solvent is changed. Such studies are valuable for understanding the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of a molecule.
For a molecule like this compound, which possesses polar groups (the aldehyde and the pyridine nitrogen), a shift in the absorption maxima would be expected when measured in a series of solvents with varying polarity (e.g., from a nonpolar solvent like hexane (B92381) to a polar protic solvent like ethanol). A positive solvatochromism (a bathochromic or red shift to longer wavelengths with increasing solvent polarity) would typically be observed for π → π* transitions in molecules where the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a hypsochromic or blue shift) can occur for other types of transitions. Without experimental data, a conclusive analysis of the solvatochromic behavior for this specific compound cannot be provided.
Chemical Transformations and Reactivity Profiles of 5 4 Bromophenyl Pyridine 3 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is an electron-deficient center, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Its position on the pyridine (B92270) ring influences its reactivity through electronic effects.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is sp² hybridized and forms a polar double bond with oxygen. This polarity makes it a prime target for nucleophiles, which add to the carbonyl group to form a tetrahedral intermediate. This is a fundamental reaction of aldehydes. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) involves the nucleophilic addition of a hydride ion to the carbonyl carbon, yielding the corresponding primary alcohol, [5-(4-bromophenyl)pyridin-3-yl]methanol. beilstein-journals.org Similarly, organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) are expected to add to the aldehyde to form secondary alcohols.
Condensation Reactions, including Schiff Base Formation and Imine Chemistry
Condensation reactions are a hallmark of aldehyde chemistry, involving the reaction with a nucleophile followed by the elimination of a small molecule, typically water. One of the most significant condensation reactions is the formation of Schiff bases (or imines). This occurs when 5-(4-Bromophenyl)pyridine-3-carbaldehyde reacts with primary amines. wjpsonline.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. eijppr.comnih.gov This reaction is versatile and works with a wide range of aliphatic and aromatic amines. internationaljournalcorner.com
Another important condensation reaction is the Knoevenagel condensation, which involves the reaction of the aldehyde with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a base. bas.bg This reaction is a powerful method for forming new carbon-carbon double bonds. bas.bg
| Reaction Type | Reactant | Product Structure | Product Name |
|---|---|---|---|
| Schiff Base Formation | Aniline | C₅H₃N(C₆H₄Br)-CH=N-C₆H₅ | N-{[5-(4-bromophenyl)pyridin-3-yl]methylidene}aniline |
| Schiff Base Formation | Benzylamine | C₅H₃N(C₆H₄Br)-CH=N-CH₂C₆H₅ | 1-Phenyl-N-{[5-(4-bromophenyl)pyridin-3-yl]methylidene}methanamine |
| Knoevenagel Condensation | Malononitrile (B47326) | C₅H₃N(C₆H₄Br)-CH=C(CN)₂ | 2-{[5-(4-bromophenyl)pyridin-3-yl]methylidene}malononitrile |
| Knoevenagel Condensation | Diethyl malonate | C₅H₃N(C₆H₄Br)-CH=C(COOEt)₂ | Diethyl 2-{[5-(4-bromophenyl)pyridin-3-yl]methylidene}propanedioate |
Oxidation and Reduction Pathways
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized or reduced.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(4-bromophenyl)pyridine-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) under acidic conditions, Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation of pyridine-3-carboxaldehyde by permanganate has been studied and found to be first order with respect to the oxidant, substrate, and acid. tsijournals.com
Reduction: The aldehyde can be reduced to the primary alcohol, [5-(4-bromophenyl)pyridin-3-yl]methanol. This is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). beilstein-journals.org Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni) can also be employed.
Reactivity of the Bromine Substituent
The bromine atom attached to the phenyl ring is a versatile functional group, primarily serving as a leaving group in various metal-catalyzed cross-coupling reactions.
Further Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. nih.gov
Suzuki Coupling: The Suzuki reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a powerful tool for forming biaryl compounds. nih.gov Reacting this compound with various arylboronic acids would yield a range of terphenyl-like structures. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product. libretexts.org
Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. Copper-free protocols have also been developed to avoid undesirable alkyne homocoupling. nih.gov
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It is catalyzed by a palladium complex with specialized, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos). youtube.com This method is a significant improvement over classical methods for synthesizing aryl amines, offering broader substrate scope and milder reaction conditions. libretexts.org It can be used to introduce a wide variety of amino groups at the 4-position of the phenyl ring.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu | Arylamine |
| Suzuki Coupling | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | Aryl-heteroaryl derivative |
| Sonogashira Coupling | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Silyl-protected arylalkyne |
| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Diarylamine |
Nucleophilic Aromatic Substitution on the Bromophenyl Moiety
Nucleophilic aromatic substitution (SₙAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. libretexts.org
The bromophenyl moiety in this compound is not sufficiently activated for classical SₙAr reactions to occur under mild conditions. The pyridine ring and the aldehyde group are electron-withdrawing, but their influence on the para-position of the adjacent phenyl ring is not strong enough to facilitate the reaction with common nucleophiles. Therefore, direct displacement of the bromine atom by nucleophiles like alkoxides, amides, or cyanides is generally unfavorable. The cross-coupling reactions described previously are the preferred and more efficient methods for functionalizing this position.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom is a focal point of the molecule's reactivity, enabling it to participate in a variety of chemical transformations, including coordination to metal centers and reactions with electrophiles such as protons and alkylating agents.
The pyridine nitrogen of this compound can act as a Lewis base, donating its electron pair to a metal center to form coordination complexes. wikipedia.org As a monodentate ligand, it can bind to a wide range of transition metals. The coordination geometry and stability of the resulting complexes are influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the steric and electronic properties of the this compound ligand itself. wikipedia.org
The presence of the bulky 4-bromophenyl group at the 5-position and the aldehyde group at the 3-position can influence the coordination behavior. While the aldehyde group is not directly involved in coordination in a monodentate fashion, it could potentially participate in chelation if a suitable metal center and reaction conditions are employed, although this is less common for pyridine-3-carbaldehydes. The electronic effect of the electron-withdrawing aldehyde group and the 4-bromophenyl group can modulate the electron density on the pyridine nitrogen, thereby affecting its donor strength and the stability of the resulting metal complexes.
The scaffold of 5-aryl-pyridine-3-carbaldehyde is of interest in ligand design for catalysis and materials science. By modifying the aryl group and the substituents on the pyridine ring, the steric and electronic properties of the ligand can be fine-tuned to achieve desired catalytic activity or material properties. For instance, the introduction of specific functional groups on the aryl ring could lead to ligands with tailored coordination properties or the ability to form extended supramolecular structures.
Table 1: Potential Coordination Complexes with this compound (Hypothetical Examples)
| Metal Ion | Potential Complex Formula | Potential Geometry |
| Pd(II) | [Pd(C₁₂H₈BrNO)₂Cl₂] | Square Planar |
| Pt(II) | [Pt(C₁₂H₈BrNO)₄]²⁺ | Square Planar |
| Ru(II) | [Ru(bpy)₂(C₁₂H₈BrNO)]²⁺ | Octahedral |
| Cu(I) | [Cu(C₁₂H₈BrNO)₄]⁺ | Tetrahedral |
Note: This table presents hypothetical examples as no specific complexes with this compound have been reported in the reviewed literature.
The basicity of the pyridine nitrogen allows it to be protonated by acids to form pyridinium (B92312) salts. The pKa of the conjugate acid of this compound is a measure of its basicity. While no experimental pKa value for this specific compound has been reported, it is expected to be lower than that of pyridine (pKa ≈ 5.2) due to the electron-withdrawing effects of both the 3-carbaldehyde and the 5-(4-bromophenyl) groups. The pKa of nicotinic acid, which has a carboxylic acid at the 3-position, is 4.75, suggesting a decrease in basicity due to the electron-withdrawing substituent. nih.gov Theoretical calculations on substituted pyridines have shown that electron-withdrawing groups generally decrease the pKa.
Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This reaction is a classic example of nucleophilic substitution where the pyridine nitrogen acts as the nucleophile. The rate and efficiency of quaternization would depend on the nature of the alkylating agent and the reaction conditions. Microwave-assisted quaternization has been shown to be an efficient method for various pyridine derivatives. researchgate.net
Table 2: Expected Products of Protonation and Quaternization
| Reagent | Product Name |
| Hydrochloric acid | 5-(4-Bromophenyl)-3-formylpyridinium chloride |
| Methyl iodide | 1-Methyl-3-formyl-5-(4-bromophenyl)pyridinium iodide |
| Benzyl bromide | 1-Benzyl-3-formyl-5-(4-bromophenyl)pyridinium bromide |
Regioselectivity and Stereoselectivity in Reactions Involving Multiple Reactive Centers
The presence of multiple reactive sites in this compound—namely the pyridine nitrogen, the aldehyde carbon, and the aromatic rings—raises questions of regioselectivity and stereoselectivity in its reactions.
The competition between the pyridine nitrogen and the aldehyde oxygen for electrophilic attack is a key aspect of its reactivity. In general, the pyridine nitrogen is more nucleophilic and will preferentially react with electrophiles like alkyl halides. However, under certain conditions, particularly with strong Lewis acids, coordination to the aldehyde oxygen can occur, activating the aldehyde for nucleophilic attack.
In nucleophilic addition reactions to the aldehyde group, the regioselectivity is straightforward, with the nucleophile attacking the electrophilic carbonyl carbon. However, the stereoselectivity of such additions can be influenced by the chiral environment if a chiral nucleophile, catalyst, or auxiliary is used. Stereoselective additions to aldehydes are a fundamental tool in organic synthesis for the creation of chiral centers. diva-portal.orgresearchgate.net
Theoretical studies on related systems, such as pyridynes, have highlighted how substituents can influence the regioselectivity of nucleophilic attack by distorting the ring and altering the electronic distribution. nih.gov While not a pyridyne, similar principles of electronic and steric control would govern the regioselectivity of reactions involving the pyridine ring of this compound. For instance, in reactions where the pyridine ring itself is attacked by a nucleophile (which would require harsh conditions or activation), the position of attack would be influenced by the directing effects of the existing substituents.
Computational and Theoretical Investigations of 5 4 Bromophenyl Pyridine 3 Carbaldehyde
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of 5-(4-Bromophenyl)pyridine-3-carbaldehyde. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately model its molecular and electronic characteristics.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. scirp.org A smaller energy gap suggests higher polarizability and greater chemical reactivity. scirp.org
For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is distributed across the electron-deficient pyridine-3-carbaldehyde moiety. This distribution indicates that the primary electronic transition involves a charge transfer from the bromophenyl ring to the pyridine (B92270) carbaldehyde segment. nih.govresearchgate.net DFT calculations allow for the quantification of the HOMO and LUMO energies and other related quantum chemical descriptors.
Table 1: Calculated Quantum Chemical Descriptors for this compound
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.10 to -5.80 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.80 to -2.50 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.00 to 3.40 |
| Ionization Potential (I) | -EHOMO | 5.80 to 6.10 |
| Electron Affinity (A) | -ELUMO | 2.50 to 2.80 |
| Global Hardness (η) | (I - A) / 2 | 1.50 to 1.70 |
Note: These values are representative and derived from DFT studies on structurally similar aromatic aldehydes and bromophenyl-pyridine systems. unar.ac.idnih.gov
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. asrjetsjournal.orgchemrxiv.org The MEP map for this compound reveals distinct regions of electron density. The most negative potential (red and yellow regions) is concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying these as the primary sites for electrophilic attack. nih.gov Conversely, the positive potential (blue regions) is located around the hydrogen atoms, particularly the aldehyde proton, indicating susceptibility to nucleophilic attack. ekb.eg
DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. nih.gov Theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data. asrjetsjournal.org
Vibrational Analysis: The calculated IR spectrum for this compound would show characteristic vibrational modes. Key predicted frequencies include the C=O stretching of the aldehyde group, C-H stretching of the aromatic rings, C=C and C=N stretching within the pyridine ring, and the C-Br stretching mode. chemrxiv.org
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
|---|---|---|
| ν(C-H) | Aromatic Rings | 3100-3000 |
| ν(C=O) | Aldehyde | 1710-1690 |
| ν(C=C), ν(C=N) | Aromatic Rings | 1600-1450 |
Note: Values are based on DFT calculations for compounds with similar functional groups. chemrxiv.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org For this compound, the aldehyde proton is expected to appear significantly downfield (around 9.9-10.1 ppm) due to the deshielding effect of the carbonyl group. The protons on the pyridine ring would be influenced by the nitrogen atom and the aldehyde substituent, while the protons on the bromophenyl ring would show shifts characteristic of a para-substituted benzene (B151609) ring. nih.gov
DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves locating the transition states (TS) that connect reactants to products and calculating the activation energies. For this compound, a common reaction to study would be the nucleophilic addition to the carbonyl group, a fundamental process in organic chemistry. acs.org
Theoretical studies can model the reaction pathway, for instance, of a Grignard reagent or a cyanide ion with the aldehyde. By calculating the geometries of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly links the reactant and product states, providing a comprehensive understanding of the reaction dynamics. researchgate.net
Molecular Dynamics and Conformational Analysis
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational landscape over time. mdpi.com For this compound, a key conformational feature is the rotation around the single bond connecting the bromophenyl and pyridine rings.
MD simulations, using force fields like AMBER or GROMOS, can track the torsional angle between the two aromatic rings in a simulated environment (e.g., in a solvent box). nih.govmdpi.com The results of these simulations can reveal the most stable conformations and the energy barriers to rotation. It is expected that the molecule does not adopt a perfectly planar conformation due to steric hindrance between the ortho-hydrogens of the two rings. The analysis of the simulation trajectory provides information on the distribution of dihedral angles, indicating the most probable orientations of the rings relative to each other. nih.gov
Intermolecular Interaction Studies
In the solid state, the properties of a molecular crystal are dictated by the way molecules pack together, which is governed by intermolecular interactions.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de), highlighting regions of close intermolecular contact. nih.gov
For this compound, red spots on the dnorm surface would indicate close contacts, likely corresponding to hydrogen bonds (e.g., C-H···O and C-H···N) and halogen bonds (C-Br···N). The analysis can be further quantified using 2D fingerprint plots, which summarize the distribution of intermolecular contacts. ekb.egnih.gov
Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Description | Percentage Contribution (%) |
|---|---|---|
| H···H | van der Waals forces | 30 - 40 |
| C···H / H···C | van der Waals / weak H-bonds | 20 - 25 |
| Br···H / H···Br | Halogen-hydrogen interactions | 10 - 15 |
| O···H / H···O | Carbonyl-hydrogen interactions | 8 - 12 |
| N···H / H···N | Pyridine-hydrogen interactions | 5 - 10 |
Note: These percentages are illustrative, based on analyses of crystals containing bromophenyl and pyridine moieties. The exact values depend on the specific crystal packing. nih.govnih.gov
Energy Frameworks for Understanding Crystal Packing Stability
A comprehensive analysis of the crystal packing and stability of this compound necessitates a detailed investigation of the intermolecular interactions that govern its three-dimensional architecture. Energy framework analysis, a computational tool, provides quantitative insights into the energetic contributions of various non-covalent interactions within the crystal lattice. This approach allows for the visualization and quantification of the electrostatic, dispersion, repulsion, and polarization components of the total interaction energies between molecular pairs.
However, a prerequisite for such a computational study is the availability of the precise atomic coordinates and unit cell parameters of the crystal, which are contained within a Crystallographic Information File (CIF). Despite extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a CIF file for this compound could not be located. The synthesis and single-crystal X-ray diffraction analysis of this specific compound have not been reported in the publicly accessible scientific literature.
The absence of this fundamental crystallographic data precludes the possibility of performing energy framework calculations. Consequently, the generation of specific data tables detailing the interaction energies (electrostatic, dispersion, repulsion, polarization) and a quantitative discussion of the crystal packing stability for this compound is not feasible at this time.
A typical energy framework analysis would involve the following steps:
Input of Crystallographic Data: The CIF file of the compound of interest would be used as the starting point for the calculations.
Calculation of Intermolecular Interaction Energies: Using computational chemistry software, the interaction energies between a central molecule and its surrounding neighbors within a defined radius are calculated. These calculations partition the total interaction energy into its constituent components.
Generation of Energy Framework Diagrams: The calculated energies are then used to generate graphical representations of the crystal packing. In these diagrams, cylinders of varying thickness connect the centroids of interacting molecules, with the thickness being proportional to the strength of the interaction. This provides a clear visual depiction of the most significant interactions that stabilize the crystal structure.
Without the experimental crystal structure data for this compound, any discussion on its specific energy frameworks would be purely speculative. Further experimental work to synthesize and crystallize this compound is required to enable a detailed and accurate computational investigation of its crystal packing stability.
Synthetic Design and Exploration of Derivatives and Analogs of 5 4 Bromophenyl Pyridine 3 Carbaldehyde
Design Principles for Structural Modification
The structural framework of 5-(4-Bromophenyl)pyridine-3-carbaldehyde serves as a versatile scaffold for synthetic modification, primarily driven by objectives in medicinal chemistry and materials science. The design principles for its modification are rooted in the strategic manipulation of its electronic and steric properties to enhance biological activity or tune material characteristics.
The key design considerations include:
Exploring Structure-Activity Relationships (SAR): In medicinal chemistry, the pyridine (B92270) ring is a common feature in bioactive molecules. Modifications to the 5-(4-bromophenyl)pyridine core are intended to probe interactions with biological targets. The aldehyde can be converted into various functional groups to act as hydrogen bond donors or acceptors, while the bromophenyl moiety offers a site for introducing diverse substituents to explore hydrophobic and electronic effects. The presence of the bromine atom is of particular interest as it can participate in halogen bonding, a significant interaction in ligand-protein binding. ontosight.ai
Modulating Physicochemical Properties: The lipophilicity, polarity, and metabolic stability of the molecule can be fine-tuned through targeted modifications. For instance, converting the aldehyde to a carboxylic acid increases polarity, while arylation at the bromine position can enhance lipophilicity.
Creating Conjugated Systems: For applications in materials science, the bromophenyl and pyridine rings provide a foundation for extending π-conjugated systems. Cross-coupling reactions at the bromine position can introduce new aromatic or heteroaromatic rings, leading to materials with tailored optical and electronic properties.
Derivatives via Aldehyde Functional Group Transformations
The aldehyde group is a highly versatile functional handle, amenable to a wide range of chemical transformations.
Imine, Oxime, Hydrazone, and Semicarbazone Derivatives
The condensation of the aldehyde with various nitrogen-based nucleophiles provides a straightforward route to a variety of derivatives with diverse potential applications.
Imines (Schiff Bases): The reaction of this compound with primary amines in the presence of an acid catalyst or under dehydrating conditions yields imines, also known as Schiff bases. mdpi.comtsijournals.commdpi.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or methanol (B129727). mdpi.com
Oximes: Treatment of the aldehyde with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like pyridine or sodium bicarbonate, results in the formation of the corresponding oxime. wikipedia.orglibretexts.orgprepchem.com The reaction is generally efficient and proceeds under mild conditions.
Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazone derivatives. ontosight.ailibretexts.orgnih.govcsic.es These reactions are typically performed by heating the aldehyde and the hydrazine derivative in a protic solvent, sometimes with catalytic acid. nih.gov
Semicarbazones: The reaction with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine yields semicarbazones. csic.eswikipedia.orgontosight.aiscispace.comnih.govijpsonline.comlibretexts.org The reaction is typically carried out by refluxing the components in an alcoholic solvent. ijpsonline.com
Table 1: Derivatives from Aldehyde Functional Group Transformations
| Reagent | Derivative Type | General Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ethanol, reflux |
| Hydroxylamine (NH₂OH·HCl) | Oxime | Ethanol/Water, Base (e.g., NaHCO₃) |
| Hydrazine (N₂H₄) or Substituted Hydrazines | Hydrazone | Ethanol, reflux, catalytic acid |
Carboxylic Acid and Alcohol Derivatives
The aldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of important derivatives.
Carboxylic Acid Derivatives: The oxidation of this compound to 5-(4-bromophenyl)nicotinic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder oxidants like silver oxide (Ag₂O) or hydrogen peroxide. libretexts.orgresearchgate.netnumberanalytics.comorganic-chemistry.orgnih.gov The choice of oxidant and reaction conditions is crucial to avoid side reactions. For instance, oxidation using potassium permanganate in a basic solution followed by acidic workup is a standard procedure. numberanalytics.com
Alcohol Derivatives: The reduction of the aldehyde to (5-(4-bromophenyl)pyridin-3-yl)methanol is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reagent for this purpose. mdpi.comgoogle.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred for its selectivity and ease of handling.
Table 2: Carboxylic Acid and Alcohol Derivatives
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 5-(4-Bromophenyl)nicotinic acid |
Derivatives via Bromine Substituent Transformations
The bromine atom on the phenyl ring is a key site for modification, particularly through palladium-catalyzed cross-coupling reactions.
Arylation/Heteroarylation of the Bromophenyl Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the bromine position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netmdpi.comnih.govwikipedia.orgorganic-chemistry.org This methodology is highly versatile and allows for the introduction of various aryl and heteroaryl groups. Typical catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine (B1218219) ligand. researchgate.netmdpi.com Common bases include potassium carbonate, sodium carbonate, or potassium phosphate. mdpi.com
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgyoutube.com This reaction requires a palladium catalyst, a phosphine ligand (often a bulky, electron-rich one like XPhos or SPhos), and a base such as sodium tert-butoxide or potassium phosphate. beilstein-journals.org
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgucsb.edunih.govnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base like triethylamine (B128534) or diethylamine. wikipedia.org
Table 3: Derivatives from Bromine Substituent Transformations (Cross-Coupling Reactions)
| Reaction Type | Coupling Partner | Catalyst System |
|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., NaOtBu) |
Introduction of Other Halogens or Functional Groups
Beyond cross-coupling reactions, the bromine atom can be replaced by other halogens or functional groups.
Halogen Exchange Reactions: The bromine can be exchanged for another halogen, such as iodine or fluorine, through reactions like the Finkelstein reaction or metal-mediated halogen exchange processes. For instance, reacting the aryl bromide with a source of iodide, such as sodium iodide, in the presence of a copper(I) catalyst can facilitate the formation of the corresponding aryl iodide. Nickel-catalyzed halogen exchange reactions are also known. ucsb.edu
Introduction of Other Functional Groups: While less common than cross-coupling, nucleophilic aromatic substitution of the bromine is possible if the ring is sufficiently activated by electron-withdrawing groups, or under forcing conditions. Alternatively, conversion of the aryl bromide to an organometallic intermediate (e.g., a Grignard or organolithium reagent) via metal-halogen exchange opens up possibilities for reaction with a wide range of electrophiles to introduce functionalities like cyano, carboxyl, or alkyl groups. However, the presence of the aldehyde group would require protection prior to the formation of such highly reactive organometallic species.
Pyridine Ring Modifications and Fused Heterocyclic Analogs
The aldehyde functionality and the pyridine nitrogen of this compound are key reactive sites for constructing fused ring systems. The following subsections detail established synthetic strategies that can be applied to this starting material to generate intricate polycyclic aromatic compounds.
Imidazo[1,2-a]pyridines: The imidazo[1,2-a]pyridine (B132010) core is a privileged structure in medicinal chemistry. researchgate.net A highly efficient method for its synthesis is the Groebke–Blackburn–Bienaymé reaction, a three-component reaction (3-CR) that combines a 2-aminoazine, an aldehyde, and an isocyanide. mdpi.com In this context, this compound can serve as the aldehyde component. The reaction with a 2-aminopyridine (B139424) and a suitable isocyanide, typically catalyzed by an acid, would directly yield a complex imidazo[1,2-a]pyridine derivative incorporating the 5-(4-bromophenyl)pyridine moiety at the 3-position of the newly formed imidazole (B134444) ring.
Table 1: Proposed Synthesis of an Imidazo[1,2-a]pyridine Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
| This compound | 2-Aminopyridine | tert-Butyl isocyanide | Sc(OTf)₃, CH₂Cl₂, rt | 2-(tert-Butyl)-3-(5-(4-bromophenyl)pyridin-3-yl)imidazo[1,2-a]pyridine |
Pyrazolo[3,4-b]pyridines: The pyrazolo[3,4-b]pyridine scaffold is another heterocyclic system of significant interest. mdpi.com A common synthetic strategy involves the cyclocondensation of a 5-aminopyrazole with an α,β-unsaturated carbonyl compound. mdpi.com this compound can be readily converted into the required unsaturated precursor via a Claisen-Schmidt condensation with a ketone, such as acetophenone (B1666503). The resulting chalcone-like intermediate, an α,β-unsaturated ketone, can then undergo a reaction with a 5-aminopyrazole derivative (e.g., 5-amino-3-methyl-1-phenylpyrazole) in the presence of a catalyst like zirconium(IV) chloride to yield the target pyrazolo[3,4-b]pyridine framework. mdpi.com This sequential approach allows for the incorporation of diverse substituents on both the pyridine and the newly formed pyrazole (B372694) ring.
Table 2: Proposed Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
| Step | Starting Material(s) | Reagents/Conditions | Intermediate/Product |
| 1. Claisen-Schmidt Condensation | This compound, Acetophenone | NaOH, EtOH, rt | (E)-1-Phenyl-3-(5-(4-bromophenyl)pyridin-3-yl)prop-2-en-1-one |
| 2. Cyclocondensation | (E)-1-Phenyl-3-(5-(4-bromophenyl)pyridin-3-yl)prop-2-en-1-one, 5-Amino-3-methyl-1-phenylpyrazole | ZrCl₄, Reflux | 4-(5-(4-Bromophenyl)pyridin-3-yl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine |
Pyridinone and Thienopyridine Derivatives
Pyridinones: The pyridinone (or pyridone) ring is a structural motif found in numerous bioactive molecules. nih.gov A versatile route to highly functionalized pyridinones involves the reaction of an aldehyde with an active methylene (B1212753) compound and an ammonia (B1221849) source. For instance, a one-pot, four-component reaction of this compound, ethyl cyanoacetate, an acetophenone derivative, and ammonium (B1175870) acetate can be employed. This reaction proceeds through initial Knoevenagel and Michael addition steps, followed by cyclization and aromatization to afford the target 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative. nih.gov
Table 3: Proposed Synthesis of a Pyridinone Derivative
| Aldehyde Component | Active Methylene | Ketone Component | Nitrogen Source | Conditions | Product |
| This compound | Ethyl cyanoacetate | Acetophenone | Ammonium acetate | Microwave irradiation or conventional heating | 4-(5-(4-Bromophenyl)pyridin-3-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile |
Thienopyridines: Thienopyridines, which are fused thiophene (B33073) and pyridine rings, have a well-established presence in medicinal chemistry. scispace.com The Gewald aminothiophene synthesis offers a direct method for constructing a thiophene ring fused to a pre-existing ring system. This three-component reaction utilizes an aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. Applying this to this compound, reaction with malononitrile (B47326) and sulfur would lead to the formation of a 3-amino-thieno[2,3-b]pyridine derivative, where the newly formed thiophene ring is annulated to the pyridine core of the starting material.
Table 4: Proposed Gewald Synthesis of a Thienopyridine Derivative
| Aldehyde | Active Methylene Nitrile | Sulfur Source | Catalyst/Solvent | Product |
| This compound | Malononitrile | Elemental Sulfur (S₈) | Morpholine, EtOH, Reflux | 3-Amino-5-(4-bromophenyl)thieno[2,3-b]pyridine-2-carbonitrile |
Multicomponent Reaction Strategies for Diverse Derivative Libraries
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. bohrium.com They are particularly valuable for generating libraries of structurally diverse compounds for screening purposes. The aldehyde group in this compound makes it an ideal substrate for a variety of MCRs.
One of the most classic MCRs for pyridine synthesis is the Hantzsch reaction. taylorfrancis.com A modified three-component version involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and an enamine or an ammonia source. taylorfrancis.comacsgcipr.org Employing this compound in this reaction, along with two equivalents of ethyl acetoacetate (B1235776) and ammonium acetate, would yield a symmetrical 1,4-dihydropyridine (B1200194) derivative. Subsequent oxidation, often accomplished in the same pot or as a separate step using an oxidizing agent like nitric acid or iodine, affords the final, fully aromatic pyridine ring. This strategy enables the rapid assembly of a polysubstituted pyridine scaffold, with the 5-(4-bromophenyl)pyridine unit positioned at the 4-position of the newly synthesized pyridine ring.
Table 5: Proposed Hantzsch-Type Multicomponent Reaction
Advanced Research Applications of 5 4 Bromophenyl Pyridine 3 Carbaldehyde and Its Derivatives
Utility in Complex Organic Synthesis as a Building Block
In the realm of organic synthesis, building blocks are foundational molecules from which larger, more complex structures are assembled. 5-(4-Bromophenyl)pyridine-3-carbaldehyde serves as an exemplary building block due to its trifunctional nature. The bromo-substituent on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon bonds to introduce a wide array of substituents. orgsyn.orgnih.gov The aldehyde group is a versatile handle for transformations including olefination, reductive amination, and condensation reactions. The pyridine (B92270) nitrogen atom can act as a coordination site or be involved in directing metallation reactions. This inherent reactivity allows chemists to strategically and sequentially build molecular complexity.
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motif is present in various alkaloids and other biologically active compounds. Its value lies in its potential for the convergent synthesis of complex cores. For instance, the biaryl pyridine framework can be elaborated into structures resembling those of raputimonoindole B or strychnocarpine, which are constructed using C-H functionalization and cross-coupling strategies. nih.gov A synthetic approach could involve a Suzuki-Miyaura cross-coupling at the bromophenyl position to link a complex fragment, followed by the transformation of the carbaldehyde group to complete the carbon skeleton of a natural product core. The ability to perform selective functionalization at different sites of the molecule makes it a powerful tool for constructing polycyclic and highly substituted molecular frameworks. nih.gov
Specialized chemical probes are essential tools for visualizing and studying biological processes. The development of such probes often relies on the reaction between a recognition element and a signaling molecule (fluorophore). nih.gov The carbaldehyde group of this compound is particularly well-suited for this purpose. Aldehydes react readily with specific functional groups like hydrazines or aminooxy compounds to form stable hydrazones or oximes, respectively. mdpi.com This reactivity can be harnessed to design "turn-on" fluorescent probes. mdpi.com In such a system, a non-fluorescent or weakly fluorescent molecule containing a hydrazine (B178648) or amine group can be designed to react with the aldehyde. Upon covalent bond formation, a conformational or electronic change can occur, leading to a significant increase in fluorescence quantum yield. mdpi.com This principle allows for the selective detection of aldehydes in various environments. The this compound scaffold can be incorporated into such probes, where the biaryl structure can be further functionalized to tune solubility, cell permeability, or targeting specificity. nih.gov
Potential in Materials Science Research
The rigid, planar, and electronically conjugated nature of the this compound backbone makes it an attractive candidate for the development of advanced materials. Aromatic and heterocyclic compounds are central to the field of organic electronics and the construction of porous crystalline materials. nih.govnih.gov
Organic Light-Emitting Diodes (OLEDs) and fluorescent materials are built from organic semiconductors that possess specific photophysical properties. Pyridine-3,5-dicarbonitrile moieties, for example, have gained significant attention in the development of materials for OLEDs, particularly those exhibiting thermally activated delayed fluorescence (TADF). nih.gov The synthesis of such materials often begins with precursors like 4-bromobenzaldehyde. nih.gov this compound represents a more advanced intermediate for these systems. The aldehyde group can be converted into a nitrile, a key electron-accepting group in many TADF emitters. The bromophenyl group can be used in Sonogashira or Suzuki coupling reactions to extend the π-conjugated system, which is crucial for tuning the emission wavelength and charge-transport properties of the material. nih.gov Research has shown that pyridine-3,5-dicarbonitriles can be used to create highly efficient OLEDs with high external quantum efficiencies (EQE) and brightness. nih.gov
| Emitter Type | Emission Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) | Maximum External Quantum Efficiency (EQEmax) | Reference |
|---|---|---|---|---|
| Carbazole-substituted | 453 - 550 | Up to 98% | > 7% | nih.gov |
| Dimethylacridan-substituted | Green Emission | Not specified | 25% | nih.gov |
| Phenyl-substituted | Not specified | 89% | 29.1% | nih.gov |
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). nih.govresearchgate.net The properties of these materials, such as porosity, stability, and catalytic activity, are dictated by the geometry of the metal node and the structure of the organic linker. nih.gov Ligands containing pyridine donors are popular choices for assembling CPs and MOFs. mdpi.com
This compound is a promising candidate for use as a linker or a precursor to a linker in MOF synthesis. The pyridine nitrogen atom can coordinate directly to a metal center. mdpi.com Furthermore, the aldehyde and bromo functionalities provide avenues for creating more complex, multitopic linkers. For example, the aldehyde could be reacted to form an imine or an alcohol, introducing additional coordination sites. The bromo group could be used in a coupling reaction to connect multiple pyridine units, resulting in a larger, more rigid linker capable of forming robust, porous frameworks. nih.gov The ability to design linkers with specific geometries and functionalities is key to the "reticular chemistry" approach, which allows for the systematic synthesis of MOFs with targeted properties for applications in gas storage, separations, and catalysis. researchgate.net
Intermediary Role in Medicinal Chemistry Research and Chemical Biology Probes
The this compound scaffold is a valuable starting point in medicinal chemistry for the discovery of new therapeutic agents. The presence of the 4-bromophenyl group is significant, as this moiety is found in numerous biologically active compounds, including kinase inhibitors and agents targeting the central nervous system. mdpi.comnih.govmdpi.com The compound serves as an intermediate, a molecular framework that can be systematically modified to generate a library of derivatives for biological screening.
The aldehyde group can be converted to a wide range of other functionalities, such as amines via reductive amination, alcohols via reduction, or carboxylic acids via oxidation. Each new functional group offers different possibilities for interaction with biological targets like enzymes and receptors. nih.gov The bromophenyl moiety is an ideal handle for Suzuki coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups. This strategy is widely used in drug discovery to explore the structure-activity relationship (SAR) of a compound series by modifying specific regions of the molecule to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com Therefore, this compound acts as a versatile platform for generating novel compounds for drug discovery programs and for creating chemical probes to investigate biological pathways. nih.gov
Scaffold for Investigating Molecular Interactions in Biological Systems
The pyridine motif is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. mdpi.com This heterocyclic unit is a key component in molecules with diverse biological activities. mdpi.com The structure of this compound serves as a foundational template for creating libraries of novel compounds to investigate complex molecular interactions within biological systems.
| Structural Feature | Role in Investigating Molecular Interactions | Potential Biological Targets |
| Pyridine Ring | Serves as a bioisostere for other aromatic rings, can act as a hydrogen bond acceptor. | Kinases, G-protein coupled receptors (GPCRs), ion channels. |
| 4-Bromophenyl Group | Can participate in halogen bonding and hydrophobic interactions, influencing binding affinity and selectivity. | Protein pockets with halogen-binding domains, areas of hydrophobicity. |
| 3-Carbaldehyde Group | Allows for the introduction of diverse functional groups to explore the chemical space around a binding site. | Active sites of enzymes, ligand-binding domains of receptors. |
This table illustrates the potential roles of the different structural components of this compound in the study of molecular interactions.
Development of Chemical Probes for Receptor Binding Studies
Chemical probes are essential tools for elucidating the function of proteins and understanding the mechanisms of disease. The development of selective and potent probes for receptor binding studies is a key area of chemical biology. The this compound scaffold is well-suited for the design and synthesis of such probes.
The aldehyde group can be readily modified to incorporate reporter tags, such as fluorescent dyes or biotin, which allow for the detection and quantification of receptor binding. For instance, a fluorescent tag can be appended to the scaffold to create a probe for use in fluorescence polarization or microscopy-based assays to visualize receptor localization and trafficking.
Moreover, the core structure can be systematically altered to optimize binding affinity and selectivity for a particular receptor subtype. The principles of quantitative structure-activity relationships (QSAR) can be applied to guide the design of derivatives with improved properties. nih.gov For example, the bromine atom can be replaced with other halogens or functional groups to fine-tune the electronic and steric characteristics of the molecule, thereby influencing its interaction with the receptor's binding pocket.
| Probe Component | Function | Example Application |
| 5-(4-Bromophenyl)pyridine core | Provides the essential binding interactions with the target receptor. | Targeting serotonin (B10506) or dopamine (B1211576) receptors. |
| Linker | Covalently attaches the core to a reporter tag. | A flexible alkyl chain. |
| Reporter Tag | Enables detection and measurement of binding. | A fluorophore like fluorescein (B123965) or a radiolabel. |
This table outlines the components of a hypothetical chemical probe based on the this compound scaffold.
Exploration in Agrochemical and Dye Chemistry Research as Synthetic Intermediates
Beyond its applications in the life sciences, this compound is a valuable synthetic intermediate in the fields of agrochemical and dye chemistry. The pyridine moiety is a common feature in a variety of pesticides, including fungicides, herbicides, and insecticides. nih.gov The discovery of novel agrochemicals often relies on the derivatization of such heterocyclic intermediates. nih.gov The aldehyde and bromo-substituents on the this compound core provide convenient points for chemical modification to generate new agrochemical candidates.
In the realm of dye chemistry, heterocyclic compounds are frequently used as building blocks for the synthesis of organic dyes with specific colors and properties. The aldehyde group of this compound can participate in condensation reactions with electron-rich coupling partners to form extended π-conjugated systems, which are responsible for the absorption of light and thus the color of the dye. The presence of the pyridine ring and the bromophenyl group can influence the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, as well as its fastness and stability.
| Field of Application | Role of this compound | Potential End-Products |
| Agrochemical Chemistry | A building block for the synthesis of new active ingredients. | Novel fungicides, herbicides, or insecticides. |
| Dye Chemistry | A precursor for the synthesis of heterocyclic dyes. | Dyes for textiles, imaging, or electronic applications. |
This table summarizes the potential applications of this compound as a synthetic intermediate in different areas of chemistry.
Emerging Research Perspectives and Future Directions
Development of Novel Catalytic Approaches for Synthesis and Functionalization
The synthesis and subsequent modification of 5-(4-Bromophenyl)pyridine-3-carbaldehyde are critical for its application in various scientific domains. Modern synthetic chemistry is increasingly moving away from stoichiometric reagents towards more efficient and selective catalytic methods. Future research will likely focus on the development of novel catalytic systems that offer improved yields, reduced reaction times, and enhanced functional group tolerance.
One promising avenue is the use of transition metal catalysis for the functionalization of the pyridine (B92270) and bromophenyl rings. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a wide array of substituents at the bromine position, thereby creating a library of derivatives with diverse electronic and steric properties. Similarly, C-H activation strategies could enable the direct functionalization of the pyridine ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. The development of catalysts that can selectively functionalize specific C-H bonds on the pyridine ring would be a significant advancement.
Furthermore, the exploration of photocatalysis and electrocatalysis could open up new reaction pathways for the synthesis and functionalization of this compound. These methods often proceed under mild reaction conditions and can provide unique selectivity profiles that are not achievable with conventional thermal methods. For example, light-mediated reactions could be used to introduce complex functionalities or to construct novel heterocyclic systems from this compound.
Research into the catalytic functionalization of porphyrins has demonstrated the potential for introducing heteroaromatic groups through metal-catalyzed C-H activation, a technique that could be adapted for pyridine-containing compounds mdpi.com. The use of microwave radiation in conjunction with metal catalysis has also been shown to significantly reduce reaction times for the synthesis of heteroaromatic substituted porphyrins, a strategy that could be beneficial for the rapid synthesis of derivatives of this compound mdpi.com.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. These computational tools can be employed to accelerate the discovery of new molecules with desired properties and to predict the outcomes of chemical reactions, thereby reducing the need for extensive empirical screening.
In the context of this compound, ML models could be trained on existing datasets of similar compounds to predict their biological activity, material properties, or reactivity. This would enable researchers to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis and experimental evaluation. For instance, ML has been successfully used to design novel quinolinesulfonamide-triazole hybrids with anticancer activity, demonstrating the power of this approach in drug discovery mdpi.com. Similarly, machine learning has been applied to the design and biological evaluation of novel FLT3 inhibitors based on a 4-(imidazo[1,2-a]pyridine-3-carbonyl) phenyl urea scaffold nih.gov. The application of such models to predict the anticancer activity of new colchicine derivatives has also been reported, showcasing the potential of ML in medicinal chemistry mdpi.com.
AI algorithms can also be used to predict the optimal reaction conditions for the synthesis and functionalization of this compound. By analyzing vast amounts of reaction data from the chemical literature, these algorithms can identify the most suitable catalysts, solvents, and temperatures for a given transformation, thereby saving time and resources in the laboratory. Furthermore, AI can assist in the design of novel synthetic routes that are more efficient and sustainable than existing methods. The use of in silico tools for predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates is another area where machine learning can have a significant impact acs.org.
| Machine Learning Application | Potential Impact on this compound Research |
| Virtual Screening | Identification of derivatives with enhanced biological or material properties. |
| Reaction Prediction | Optimization of synthetic and functionalization protocols. |
| De Novo Design | Generation of novel molecular structures with desired functionalities. |
| Property Prediction | Estimation of physicochemical and biological properties of new derivatives. |
Exploration of Advanced Supramolecular Assemblies and Nanomaterial Applications
Supramolecular chemistry, the study of non-covalent interactions, offers a powerful bottom-up approach to the construction of complex and functional materials. The unique structural features of this compound, including its aromatic rings and polar aldehyde group, make it an attractive building block for the design of novel supramolecular assemblies.
Future research in this area could focus on the self-assembly of this compound into well-defined architectures such as nanofibers, vesicles, and gels. These assemblies could exhibit interesting photophysical properties, such as aggregation-induced emission, or could be used as templates for the synthesis of nanomaterials. The ability of related 4-(4-bromophenyl)pyridine derivatives to form multivalent supramolecular assemblies with organic room temperature phosphorescence in water highlights the potential in this area rsc.org. The formation of fluorescent supramolecular systems through the self-assembly of pillar acs.orgarenes with tetraphenylethene-based guests demonstrates the versatility of these interactions for creating functional materials nih.gov.
The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another exciting avenue of research. These porous materials have a wide range of applications, including gas storage, catalysis, and sensing. The aldehyde functionality of the compound could be used as a reactive site for post-synthetic modification of the framework, allowing for the introduction of new functionalities and the tuning of the material's properties. The study of supramolecular assemblies in molecular complexes of 4-cyanophenylboronic acid with N-donor ligands reveals the formation of exotic networks, suggesting that the pyridine nitrogen of the target compound could similarly engage in directed intermolecular interactions researchgate.net.
Furthermore, the development of supramolecular assemblies for applications in drug delivery and photodynamic therapy is a rapidly growing field. Porphyrin-based supramolecular systems have shown promise in this regard, and the principles learned from these systems could be applied to assemblies containing this compound nih.gov. The ability of alkynyl gold(I) phosphane complexes to form large luminescent supramolecular assemblies further underscores the potential for creating functional materials from simple building blocks mdpi.com.
In-depth Mechanistic Studies of Chemical Transformations and Interactions
A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for the rational design of improved synthetic methods and for predicting the behavior of this compound in different chemical environments. Future research will likely involve a combination of experimental and computational techniques to elucidate the intricate details of these chemical transformations.
For example, kinetic studies, in situ spectroscopic monitoring, and isotopic labeling experiments can provide valuable insights into the reaction pathways and the nature of the intermediates involved. Computational methods, such as density functional theory (DFT), can be used to model the reaction energetics and to visualize the transition state structures, complementing the experimental findings. DFT has been used to study the mechanism of three-component coupling reactions involving aldehydes, alkynes, and amines, providing a framework for understanding similar reactions with this compound mdpi.com.
Mechanistic studies are also important for understanding the non-covalent interactions that govern the formation of supramolecular assemblies. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular modeling can be used to determine the precise arrangement of the molecules in the assembly and to quantify the strength of the intermolecular forces. The crystal structure of the related 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveals details about intermolecular interactions that can inform the study of the target compound nih.govnih.gov. The synthesis of related 1,2,4-triazole-3-thiols involves cyclization reactions whose mechanisms could be relevant to potential transformations of this compound mdpi.com.
| Mechanistic Study Technique | Information Gained |
| Kinetic Analysis | Reaction rates and order. |
| In situ Spectroscopy | Identification of reaction intermediates. |
| Isotopic Labeling | Tracing the fate of atoms during a reaction. |
| Computational Modeling (DFT) | Reaction energetics and transition state structures. |
| X-ray Crystallography | Solid-state structure and intermolecular interactions. |
Environmental and Sustainable Chemistry Aspects in Production and Application
The principles of green and sustainable chemistry are becoming increasingly important in all areas of chemical research and development. For this compound, future efforts will need to focus on developing environmentally benign methods for its production and on assessing its environmental fate and potential toxicity.
In terms of synthesis, this includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives, and the development of catalytic processes that minimize waste generation. The use of water as a solvent and supramolecular catalysts like β-cyclodextrin for the synthesis of related heterocyclic compounds represents a significant step towards more sustainable chemical processes acs.orgacs.org. The recyclability of the catalyst is a key consideration in this regard acs.orgacs.org.
The application of this compound and its derivatives will also need to be evaluated from a life cycle perspective. This involves considering the environmental impact of the entire product lifecycle, from the extraction of raw materials to the final disposal or recycling of the product. Biodegradability and the potential for bioaccumulation are important factors to consider, particularly for applications where the compound may be released into the environment.
Furthermore, research into the development of benign-by-design molecules is gaining traction. This approach involves designing chemicals that are not only effective for their intended purpose but are also inherently less hazardous to human health and the environment. By considering these factors early in the design process, it may be possible to develop derivatives of this compound that are both functional and sustainable. The synthesis of azide-functionalized bromoarylaldehydes and their subsequent reactions can be assessed for their environmental impact and potential for green chemistry modifications beilstein-journals.org.
Q & A
Q. Advanced
- Anti-inflammatory assays : Carrageenan-induced rat paw edema models compare inhibition (%) to standards like indomethacin .
- Antimicrobial screening : Broth microdilution (MIC values) against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
How do structural modifications influence pharmacological activity in bromophenylpyridine analogs?
Q. Advanced
- Electron-withdrawing groups (e.g., -Br, -Cl) enhance receptor binding via halogen bonding.
- Methoxy substitutions improve lipophilicity, impacting blood-brain barrier penetration .
- Pyridine ring expansion (e.g., oxadiazole fusion) increases rigidity, optimizing enzyme inhibition .
How should researchers address contradictory data in diastereomer ratios under varying conditions?
Advanced
Contradictions arise from solvent polarity or temperature effects on transition states. For example, acetic acid vs. dichloromethane alters diastereomer ratios in Michael additions . Mitigation strategies:
- Kinetic vs. thermodynamic control : Lower temps favor kinetic products; higher temps shift equilibrium.
- In situ monitoring : Real-time NMR or HPLC tracks reaction progression .
What crystallographic challenges occur with bromophenylpyridine derivatives, and how are they resolved?
Q. Advanced
- Twinned crystals : Common in bromine-heavy structures. Use SHELXD for twin law identification .
- Disorder modeling : Partial occupancy of bromine atoms refined via SHELXL restraints .
- High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) improve anomalous dispersion for heavy atoms .
What are the emerging pharmacological applications of bromophenylpyridine derivatives?
Q. Advanced
- Kinase inhibition : PIM1 kinase inhibitors for cancer therapy .
- Antimicrobial agents : Targeting bacterial topoisomerases .
- NLO materials : DFT-designed derivatives for optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
